3-(4-Acetylpiperazin-1-yl)propanamide
CAS No.:
Cat. No.: VC15804092
Molecular Formula: C9H17N3O2
Molecular Weight: 199.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H17N3O2 |
|---|---|
| Molecular Weight | 199.25 g/mol |
| IUPAC Name | 3-(4-acetylpiperazin-1-yl)propanamide |
| Standard InChI | InChI=1S/C9H17N3O2/c1-8(13)12-6-4-11(5-7-12)3-2-9(10)14/h2-7H2,1H3,(H2,10,14) |
| Standard InChI Key | BNRGXOYJASPSTR-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)N1CCN(CC1)CCC(=O)N |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound’s IUPAC name is N-(3-(4-acetylpiperazin-1-yl)propyl)acetamide, with the molecular formula C₁₀H₁₈N₄O₂ and a molecular weight of 242.28 g/mol. Key structural elements include:
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A propanamide chain that enhances hydrogen-bonding capacity.
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A 4-acetylpiperazine ring, which introduces steric and electronic modifications to the piperazine scaffold .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₈N₄O₂ |
| Molecular Weight | 242.28 g/mol |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 4 |
| Topological Polar Surface Area | 78.8 Ų |
Synthesis and Optimization
Synthetic Routes
The synthesis of 3-(4-acetylpiperazin-1-yl)propanamide typically involves a multi-step process:
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Piperazine Functionalization: Acetylation of piperazine using acetic anhydride or acetyl chloride yields 1-acetylpiperazine .
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Alkylation: Reaction of 1-acetylpiperazine with acrylamide or a bromopropanamide derivative under basic conditions (e.g., K₂CO₃) forms the propanamide linkage.
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Purification: Column chromatography or recrystallization isolates the final product.
Industrial-scale production often employs continuous flow reactors to optimize yield and reduce reaction times.
Challenges in Synthesis
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Regioselectivity: Ensuring acetylation occurs exclusively at the piperazine’s terminal nitrogen requires controlled stoichiometry .
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Byproduct Formation: Competing reactions, such as over-acetylation or dimerization, necessitate precise temperature and pH control.
Pharmacological and Industrial Applications
Industrial Uses
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Chemical Intermediates: The compound serves as a precursor in synthesizing complex molecules, such as protease inhibitors and receptor antagonists .
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Material Science: Piperazine-based polymers incorporating acetyl groups exhibit tunable thermal stability for specialty coatings.
Comparative Analysis with Analogues
Structural Modifications
Replacing the acetyl group with methyl or phenyl substituents alters physicochemical properties:
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Methyl Derivatives: Higher lipophilicity but reduced metabolic stability (e.g., N-ethyl-3-(4-methylpiperazinyl)propanamide oxalate).
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Phenyl Derivatives: Enhanced π-π stacking interactions but increased molecular weight (e.g., N-(2,4-difluorophenyl)-3-(4-phenylpiperazinyl)propanamide).
Table 2: Comparative Properties of Piperazine Derivatives
Future Directions
Research Opportunities
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Target Identification: High-throughput screening to elucidate biological targets (e.g., GPCRs, kinases).
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Prodrug Development: Leveraging the acetyl group for controlled drug release.
Industrial Scalability
Advancements in flow chemistry and catalytic acetylation could reduce production costs by 30–40%.
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